

# A Comparative Guide to Pharmacopeial Purity Standards of Synthesized Nicotinic Acid

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## Compound of Interest

Compound Name: *pyridine-3-carboxylic acid*

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This guide provides a comprehensive comparison of the purity standards for synthesized nicotinic acid as defined by the leading pharmacopeias: the United States Pharmacopeia (USP), the British Pharmacopoeia (BP), and the European Pharmacopoeia (EP). Adherence to these standards is critical for ensuring the quality, safety, and efficacy of nicotinic acid in pharmaceutical applications. This document outlines the key purity tests, their acceptance criteria, and the detailed experimental protocols mandated by each pharmacopeia.

## Comparative Analysis of Pharmacopeial Standards

The purity requirements for nicotinic acid across the USP, BP, and EP are largely harmonized, reflecting a global standard for quality. However, subtle differences in test methodologies and acceptance criteria exist. The following tables summarize the key quantitative parameters for easy comparison.

Table 1: Assay and Identification

Test	United States Pharmacopeia (USP)	British Pharmacopoeia (BP) / European Pharmacopoeia (EP)
Assay (dried basis)	99.0% - 101.0%	99.5% - 100.5%
Identification A	Infrared Absorption	Infrared Absorption
Identification B	Ultraviolet Absorption (Ratio A237/A262: 0.46 - 0.50)	Melting Point: 234 °C to 240 °C
Identification C	-	Ultraviolet and visible absorption spectrophotometry (Ratio A237/A262 = 0.46 to 0.50)

Table 2: Impurity and Contaminant Limits

Test	United States Pharmacopeia (USP)	British Pharmacopoeia (BP) / European Pharmacopoeia (EP)
Residue on Ignition	≤ 0.1%	≤ 0.1% (Sulphated Ash)
Chloride	≤ 0.02%	≤ 200 ppm
Sulfate	≤ 0.02%	Not specified
Heavy Metals	≤ 0.002% (Method I)	≤ 20 ppm (Test C)
Loss on Drying	≤ 1.0% (105 °C for 1 hour)	≤ 1.0% (in an oven at 105 °C for 1 h)
Related Substances	To pass test	Any impurity: ≤ 0.5%, Total impurities: ≤ 1.0%

## Experimental Protocols

Detailed methodologies for the key experiments are crucial for accurate assessment of nicotinic acid purity against pharmacopeial standards.

## Assay (Titrimetry) - Harmonized Method

This method is a classic acid-base titration to determine the percentage of nicotinic acid.

- Procedure:
  - Accurately weigh about 0.25 g of nicotinic acid.
  - Dissolve in 50 mL of water.
  - Titrate with 0.1 M sodium hydroxide, using phenolphthalein solution as an indicator, until a pink color is obtained.[\[1\]](#)
  - Perform a blank titration.
- Calculation: 1 mL of 0.1 M sodium hydroxide is equivalent to 12.31 mg of  $C_6H_5NO_2$ .[\[1\]](#)

## Related Substances (Liquid Chromatography) - BP/EP Method

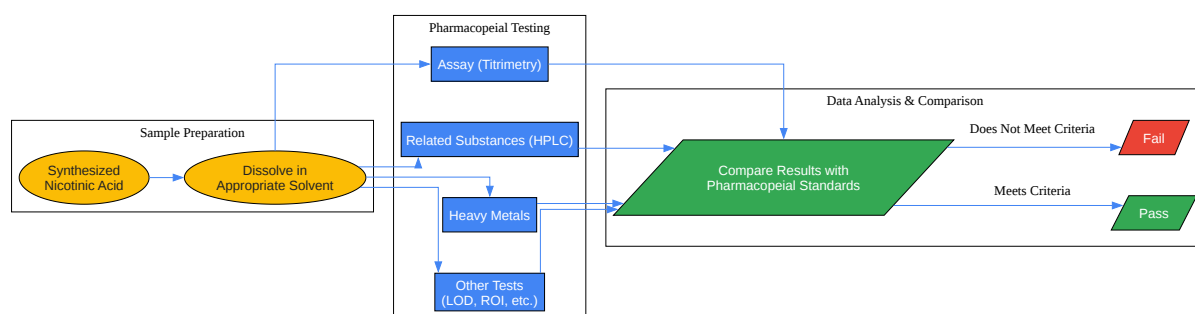
This high-performance liquid chromatography (HPLC) method is employed to separate and quantify impurities.

- Chromatographic Conditions:
  - Column: 0.25 m x 4.6 mm, packed with end-capped octadecylsilyl silica gel for chromatography compatible with 100% aqueous mobile phases (4  $\mu$ m).[\[2\]](#)
  - Mobile Phase A: Dilute 2 mL of acetic acid in water and dilute to 1000 mL.
  - Mobile Phase B: Acetonitrile.
  - Flow Rate: 1.0 mL/min.[\[3\]](#)
  - Detection: UV at 262 nm.
  - Temperature: 15 °C.[\[2\]](#)
- Procedure:

- Test Solution: Dissolve 0.120 g of the substance in 200  $\mu$ L of dilute ammonia and dilute to 10.0 mL with mobile phase A.[\[2\]](#)
- Reference Solution (a): Dilute 1.0 mL of the test solution to 100.0 mL with mobile phase A. Dilute 1.0 mL of this solution to 10.0 mL with mobile phase A.[\[2\]](#)
- Reference Solution (b): Dissolve nicotinic acid impurity mixture CRS in mobile phase A.[\[2\]](#)
- Inject the test and reference solutions and record the chromatograms.
- Acceptance Criteria:
  - Any impurity is not more than the area of the principal peak in the chromatogram obtained with reference solution (a) (0.5%).
  - The sum of the areas of all impurity peaks is not more than twice the area of the principal peak in the chromatogram obtained with reference solution (a) (1.0%).

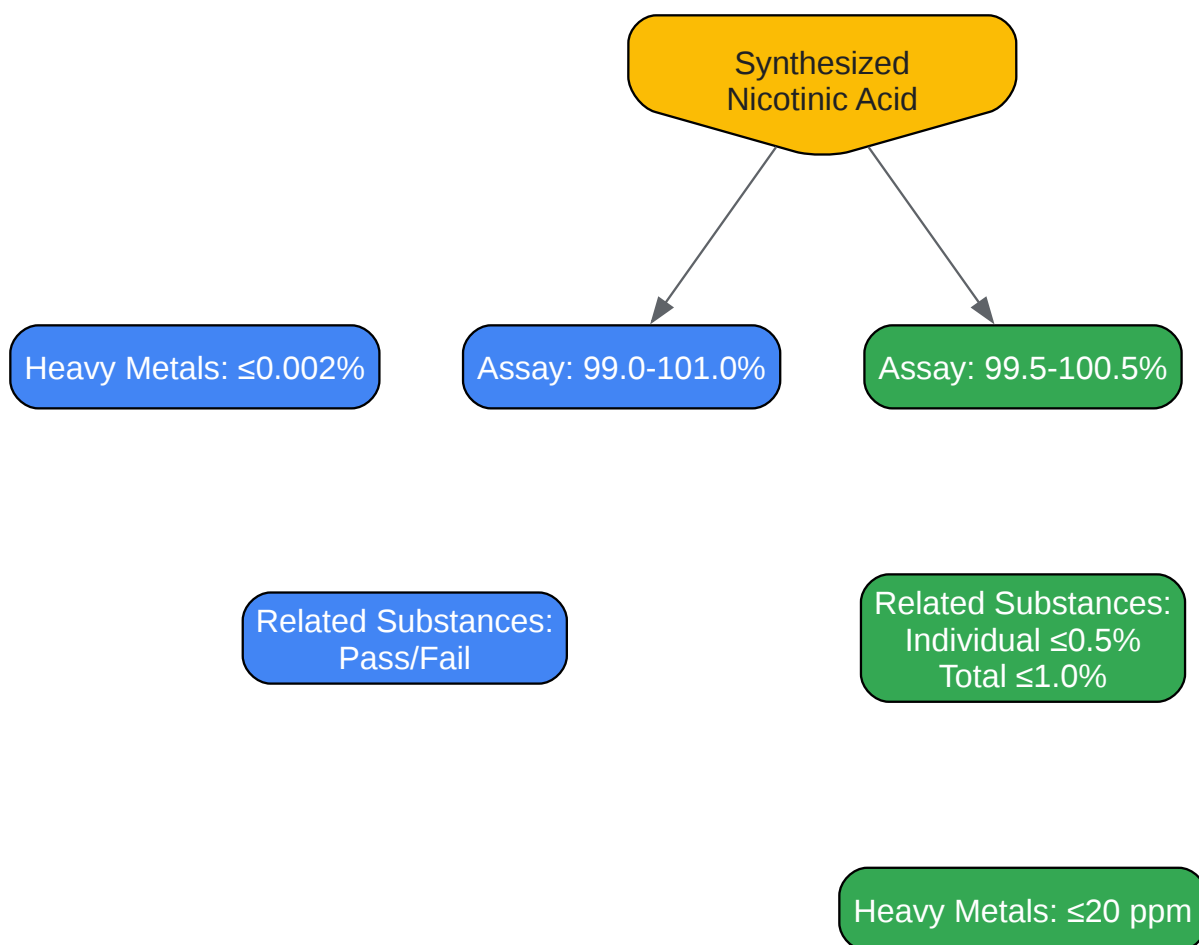
## Visualizing the Workflow and Standards

To better illustrate the processes and relationships involved in assessing nicotinic acid purity, the following diagrams are provided.



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*Experimental workflow for nicotinic acid purity assessment.*



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*Comparison of key purity standards for nicotinic acid.*

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